molecular formula C9H14N2 B3304332 (4-Propylphenyl)-hydrazine CAS No. 92178-77-3

(4-Propylphenyl)-hydrazine

Cat. No. B3304332
CAS RN: 92178-77-3
M. Wt: 150.22 g/mol
InChI Key: GUYURPJIBGUACA-UHFFFAOYSA-N
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Description

The closest compound I found is "(4-Propylphenyl)methanol" . It is a chemical compound with the molecular formula C10H14O .


Chemical Reactions Analysis

There are several laboratory methods for the synthesis of phenols, which might be relevant depending on the specific reactions “(4-Propylphenyl)-hydrazine” undergoes . These methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .

Safety And Hazards

The safety data sheet for “Propyl 4-hydroxybenzoate”, a related compound, indicates that it is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

A paper discusses the use of analytical methods capable of recovering sorbitol-based petrochemical additives in wastewater streams and then reusing them in the PP clarification stage . This represents an innovative methodology that contributes to the circular economy of the PP production industry .

properties

IUPAC Name

(4-propylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-8-4-6-9(11-10)7-5-8/h4-7,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYURPJIBGUACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propylphenyl)-hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SV Kumar, D Ma - Chinese Journal of Chemistry, 2018 - Wiley Online Library
The N,N’‐bis(2,6‐dimethylphenyl)oxalamide was discovered as a powerful ligand for Cu‐catalyzed cross‐coupling of aryl halides with hydrazine hydrate, leading to the formation of a …
Number of citations: 16 onlinelibrary.wiley.com

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